An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitro-indoline
An In-depth Technical Guide to the Synthesis of 4-Methoxy-5-nitro-indoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-methoxy-5-nitro-indoline, a valuable heterocyclic building block in medicinal chemistry. The synthesis is presented in two key stages, commencing with the regioselective nitration of 4-methoxyindole, followed by the chemoselective reduction of the resulting indole to the corresponding indoline. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate successful synthesis and further research.
Introduction: The Significance of Substituted Indolines
Indoline scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The introduction of a nitro group and a methoxy substituent, as in 4-methoxy-5-nitro-indoline, offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The 5-nitroindole scaffold, for instance, has been investigated for its potential in developing anticancer agents that target G-quadruplex DNA.[1][2]
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of 4-methoxy-5-nitro-indoline is most effectively achieved through a two-step sequence starting from the commercially available 4-methoxyindole.[3][4][5][6][7] This strategy involves:
-
Electrophilic Nitration: The regioselective nitration of 4-methoxyindole to introduce a nitro group at the C5 position.
-
Chemoselective Reduction: The selective reduction of the pyrrole ring of the indole system to an indoline, without affecting the nitro group.
This pathway is advantageous due to the predictable regioselectivity of the nitration step, guided by the electron-donating methoxy group, and the availability of chemoselective reduction methods.
Figure 1: Proposed two-step synthesis of 4-methoxy-5-nitro-indoline.
Part 1: Regioselective Nitration of 4-Methoxyindole
The introduction of a nitro group onto the indole scaffold is a classic electrophilic aromatic substitution. The methoxy group at the 4-position is an ortho-, para-directing group, which activates the aromatic ring and directs the incoming electrophile. Due to steric hindrance at the ortho positions (C3 and C5), nitration is favored at the C5 position. A similar regioselectivity has been observed in the nitration of other substituted indoles.[8][9]
Experimental Protocol: Synthesis of 4-Methoxy-5-nitroindole
Materials:
-
4-Methoxyindole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyindole (1.0 eq) in glacial acetic acid at 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Addition: Slowly add the nitrating mixture dropwise to the stirred solution of 4-methoxyindole, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxy-5-nitroindole.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 4-Methoxyindole | C₉H₉NO | 147.17 | 4837-90-5 |
| 4-Methoxy-5-nitroindole | C₉H₈N₂O₃ | 192.17 | Not available |
Table 1: Properties of the starting material and the nitrated intermediate.
Part 2: Chemoselective Reduction to 4-Methoxy-5-nitro-indoline
The reduction of the indole to an indoline in the presence of a nitro group requires a chemoselective method. Catalytic hydrogenation is a powerful tool for this transformation, but conditions must be carefully chosen to avoid the reduction of the nitro group.[10][11] While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can also reduce nitroarenes.[1][10] Therefore, alternative catalysts or carefully controlled conditions are necessary. A milder reducing agent or a catalyst with higher selectivity for the C=C bond reduction over the nitro group is preferred.
Experimental Protocol: Synthesis of 4-Methoxy-5-nitro-indoline
Materials:
-
4-Methoxy-5-nitroindole
-
Methanol or Ethanol
-
Palladium on Carbon (10% Pd/C) or an alternative catalyst like Platinum on carbon (Pt/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Setup: To a solution of 4-methoxy-5-nitroindole (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (1-3 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Wash the Celite pad with the reaction solvent and combine the filtrates. Concentrate the filtrate under reduced pressure to yield the crude 4-methoxy-5-nitro-indoline.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| 4-Methoxy-5-nitro-indoline | C₉H₁₀N₂O₃ | 194.19 | 909556-12-3[12] |
Table 2: Properties of the final product.
Figure 2: Detailed experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols described are based on well-established chemical transformations. The success of each step can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of both the nitration and reduction reactions by observing the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediate and the final product by analyzing the chemical shifts and coupling constants of the protons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules, such as the N-H stretch of the indole/indoline, the C-O stretch of the methoxy group, and the characteristic stretches of the nitro group.
Conclusion
This guide outlines a reliable and scalable two-step synthesis of 4-methoxy-5-nitro-indoline. The presented protocols, grounded in fundamental principles of organic chemistry, provide a clear pathway for researchers to obtain this valuable building block for further synthetic endeavors and drug discovery research. The inherent modularity of this synthetic route also allows for potential modifications to introduce further diversity.
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